molecular formula C11H13N3O4 B5718776 N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)acetamide

N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)acetamide

Cat. No. B5718776
M. Wt: 251.24 g/mol
InChI Key: GADYLWQLXDPADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)acetamide, commonly known as INA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. INA is a nitroaromatic compound that has been shown to exhibit anti-inflammatory and anticancer properties.

Scientific Research Applications

INA has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. INA has also been shown to have anticancer properties by inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of INA is not fully understood. However, it is believed that INA exerts its anti-inflammatory and anticancer effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory and immune responses. INA has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the development and progression of cancer.
Biochemical and Physiological Effects
INA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), both of which are involved in the development of inflammation and cancer. INA has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which play a role in the development of inflammation and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using INA in lab experiments is its ability to inhibit the activity of NF-κB and STAT3, which are involved in a number of cellular processes. INA is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using INA is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on INA. One area of research is the development of INA-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the exact mechanism of action of INA, which could lead to the development of more potent and effective drugs. Additionally, research could be conducted on the potential side effects of INA and its long-term effects on human health.
Conclusion
In conclusion, N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)acetamide, or INA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. INA has been shown to exhibit anti-inflammatory and anticancer properties, and its mechanism of action involves the inhibition of NF-κB and STAT3. While INA has a number of advantages for use in lab experiments, there are also limitations to its use. Future research on INA could lead to the development of new drugs for the treatment of inflammatory diseases and cancer, as well as a better understanding of its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of INA involves the reaction of 5-nitro-2-hydroxyacetophenone with isopropylidenehydroxylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride, which leads to the formation of INA. The overall yield of the synthesis process is around 50%.

properties

IUPAC Name

N-[3-nitro-5-(propan-2-ylideneamino)oxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-7(2)13-18-11-5-9(12-8(3)15)4-10(6-11)14(16)17/h4-6H,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADYLWQLXDPADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-nitro-5-[(propan-2-ylideneamino)oxy]phenyl}acetamide

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